5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid
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Overview
Description
5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid is an organic compound that belongs to the class of phenoxy acids. This compound is characterized by the presence of a chlorinated aromatic ring and a pentanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methyl-5-(propan-2-yl)phenol.
Etherification: The phenol is reacted with 1-bromopentane in the presence of a base such as potassium carbonate to form the ether linkage.
Oxidation: The resulting ether is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy acids.
Scientific Research Applications
5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methyl-5-(propan-2-yl)phenol: A precursor in the synthesis of 5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid.
2-chloromethyl-2-phenylpropane: Another chlorinated aromatic compound with different applications.
Uniqueness
This compound is unique due to its specific structure, which combines a chlorinated aromatic ring with a pentanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
1098375-72-4 |
---|---|
Molecular Formula |
C15H21ClO3 |
Molecular Weight |
284.8 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.